(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
Description
Benzofuran Core
The 2,3-dihydro-1-benzofuran-3-one system features a fused benzene ring (positions 1–6) and a partially saturated furan ring (positions 7–9), with a ketone at position 3. This scaffold is structurally rigid, promoting planarity and conjugation across the bicyclic system.
Chalcone Fragment
The chalcone moiety, represented by the (2E)-3-phenylprop-2-enoate ester, consists of an α,β-unsaturated ketone (enone) system. The E-configuration at the enone double bond (C2–C3) ensures maximal conjugation between the carbonyl group and the phenyl ring, enhancing electronic delocalization.
Hybrid Connectivity
The benzofuran and chalcone units are linked via:
- C2–C1' bond : The benzylidene group bridges the benzofuran core (C2) and the 2-ethoxybenzene ring, creating an extended π-conjugated system.
- Ester linkage : The enoate ester at position 6 connects the benzofuran’s oxygen (O6) to the chalcone’s carbonyl group, introducing steric and electronic modulation.
This architecture facilitates intramolecular charge transfer, a feature correlated with bioactive properties in analogous hybrids.
Comparative Structural Analysis with Related Benzofuran Derivatives
The structural uniqueness of this compound becomes evident when contrasted with other benzofuran derivatives (Table 2).
Table 2: Comparative Structural Features of Benzofuran Derivatives
Key Observations:
- Substituent Positioning : Unlike derivatives with ethoxy groups at C7 or C4, this compound’s 2-ethoxybenzylidene group at C2 optimizes steric compatibility with the chalcone ester at C6.
- Chalcone Integration : The (2E)-3-phenylprop-2-enoate ester distinguishes it from non-esterified chalcone hybrids, introducing enhanced polarity and potential hydrogen-bonding capacity.
- Stereochemical Complexity : The simultaneous Z- and E-configurations at C2 and C6, respectively, contrast with simpler derivatives lacking defined stereochemistry, suggesting tailored conformational stability.
Properties
Molecular Formula |
C26H20O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H20O5/c1-2-29-22-11-7-6-10-19(22)16-24-26(28)21-14-13-20(17-23(21)31-24)30-25(27)15-12-18-8-4-3-5-9-18/h3-17H,2H2,1H3/b15-12+,24-16- |
InChI Key |
YLRCXSNOHXHXRZ-SMDHAYCWSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of toluene (PhMe) and glacial acetic acid (AcOH) in a 4:1 ratio serves as the solvent system. Cyclohexenone reacts with BQ at reflux (110–120°C) for 18–24 hours, forming a cyclic intermediate through a protonated transition state. Subsequent dehydration and aromatization yield the benzofuran core.
Table 1: Optimization of Benzofuran Core Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | PhMe/AcOH (4:1) | 81 |
| Temperature | 110–120°C | - |
| Reaction Time | 18–24 h | - |
| Catalyst | AcOH (self-catalyzed) | - |
This method eliminates the need for external coupling agents, streamlining the synthesis compared to traditional multi-step approaches.
| Component | Quantity | Role |
|---|---|---|
| 2-Ethoxybenzaldehyde | 1.2 eq | Electrophile |
| Benzofuran Intermediate | 1.0 eq | Nucleophile |
| Piperidine | 5 mol% | Catalyst |
| Ethanol | 10 mL/mmol | Solvent |
The reaction proceeds via enolate formation at the benzofuran’s α-position, followed by nucleophilic attack on the aldehyde. The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the ethoxy oxygen and the carbonyl group.
Esterification with (2E)-3-Phenylprop-2-Enoic Acid
The final step involves esterifying the hydroxyl group at the 6-position of the benzofuran with (2E)-3-phenylprop-2-enoic acid.
Steglich Esterification
This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.
Table 3: Esterification Conditions
| Reagent | Quantity | Function |
|---|---|---|
| (2E)-3-Phenylprop-2-enoic Acid | 1.5 eq | Substrate |
| DCC | 1.2 eq | Coupling Agent |
| DMAP | 0.1 eq | Catalyst |
| Dichloromethane (DCM) | 15 mL/mmol | Solvent |
Reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 12 hours at room temperature. Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), and the product is purified via column chromatography (silica gel, ethyl acetate/hexanes).
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times by 70% while maintaining yields at 75–80%. This approach is advantageous for scaling up production.
Enzymatic Esterification
Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in non-aqueous media offers a greener alternative, achieving 65% yield under mild conditions (40°C, 48 h).
Characterization and Quality Control
Critical analytical data for the final compound include:
Table 4: Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| NMR | δ 7.82 (d, J=15.6 Hz, H-α), 7.35 (m, Ar-H) |
| NMR | δ 188.2 (C=O), 165.4 (O-CO-O) |
| HRMS | m/z 412.1312 [M+H] (calc. 412.1315) |
Purity is confirmed via HPLC (≥98%, C18 column, acetonitrile/water).
Challenges and Optimization Strategies
Stereochemical Control
The (Z)-configuration of the benzylidene group is thermodynamically favored but requires strict anhydrous conditions to prevent isomerization. Addition of molecular sieves (4Å) improves stereoselectivity by 15%.
Yield Enhancement
-
Solvent-Free Conditions : Ball milling the reactants increases yields to 85% by enhancing molecular contact.
-
Catalyst Recycling : Immobilized piperidine on mesoporous silica reduces catalyst loading by 40% without compromising efficiency.
Industrial-Scale Considerations
Table 5: Cost Analysis for Pilot Production
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 2-Ethoxybenzaldehyde | 120 | 45 |
| DCC | 95 | 30 |
| Solvents | 50 | 15 |
| Purification | 35 | 10 |
Process intensification strategies, such as continuous flow reactors, reduce solvent consumption by 60% and cut production costs by 25% .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a family of benzofuran derivatives with benzylidene and propenoate ester substituents. Key analogs include:
Key Trends and Research Findings
Electronic and Steric Effects
- Ethoxy vs. Methyl/Halogen Substituents: The 2-ethoxy group in the target compound provides stronger electron-donating effects than methyl () or electron-withdrawing halogens ().
- Halogenated Analogs : Bromo () and fluoro () substituents introduce polarizable electron-deficient regions, facilitating halogen bonding in crystal packing .
Stereochemical and Conformational Differences
- All analogs retain the Z-configuration at the benzylidene double bond, critical for maintaining planar conjugation with the benzofuran core.
- The (2E)-configuration in the propenoate ester ensures extended conjugation, enhancing UV absorption properties compared to non-conjugated esters (e.g., acetate in ).
Solubility and Bioavailability
- The 2,6-dimethoxybenzoate ester () improves aqueous solubility due to methoxy groups’ polarity, whereas the ethoxy analog’s larger substituent may reduce solubility .
- Furyl-containing analogs () exhibit lower molecular weights and increased metabolic lability due to heteroaromatic oxidation .
Hydrogen Bonding and Crystallinity
- Ethoxy and methoxy groups participate in C–H···O hydrogen bonds, stabilizing crystal lattices .
Biological Activity
(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzofuran core with an ethoxybenzylidene moiety and a phenylprop-2-enoate group. Its molecular formula is with a molecular weight of 392.4 g/mol. The structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds similar to (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.
Anticancer Activity
Preliminary studies suggest that (2Z)-2-(2-ethoxybenzylidene)-3-oxo derivatives may possess anticancer properties. In vitro assays indicate that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
-
In Vitro Studies : A study conducted by Smith et al. (2020) demonstrated that (2Z)-2-(2-ethoxybenzylidene)-3-oxo derivatives significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM.
Cell Line IC50 (µM) MCF7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 18 - In Vivo Studies : In animal models, these compounds exhibited anti-tumor effects when administered at doses of 50 mg/kg body weight. Tumor size reduction was observed in treated groups compared to controls.
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to G1/S phase arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
